

# Endostar in NSCLC: A Comparative Guide to Clinical Trial Performance

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Endostar (recombinant human **endostatin**), a modified version of the endogenous angiogenesis inhibitor **endostatin**, has been approved in China for the treatment of non-small cell lung cancer (NSCLC) since 2005.<sup>[1]</sup> Extensive clinical research has evaluated its efficacy and safety, primarily in combination with standard chemotherapy regimens, and more recently with immunotherapy and chemoradiotherapy. This guide provides a comprehensive comparison of Endostar's performance in clinical trials for NSCLC, presenting key data, experimental protocols, and insights into its mechanism of action.

## Performance in Combination with Chemotherapy

Numerous studies have demonstrated that the addition of Endostar to platinum-based chemotherapy improves clinical outcomes for patients with advanced NSCLC compared to chemotherapy alone.

A large-scale Phase IV clinical trial involving 2,725 patients with advanced NSCLC showed that combining Endostar with standard chemotherapy regimens led to a median survival time (MST) of 17.57 months, a 1-year survival rate of 63.68%, and a 2-year survival rate of 39.79%.<sup>[2]</sup> The objective response rate (ORR) was 23.93%, and the disease control rate (DCR) was 76.07%.<sup>[2]</sup> Importantly, the addition of Endostar did not significantly increase the adverse effects of chemotherapy.<sup>[2]</sup>

Meta-analyses of multiple randomized controlled trials have consistently supported these findings. One meta-analysis of 15 trials with 1,335 patients showed that Endostar combined with a vinorelbine and cisplatin (NP) regimen resulted in a significantly higher response rate compared to the NP regimen alone (OR 2.16).[3] Another meta-analysis of 22 randomized controlled trials confirmed that recombinant human **endostatin** in combination with vinorelbine plus cisplatin showed statistically higher response rates (OR 2.22) without a significant increase in adverse events.[4]

A real-world study involving 512 advanced NSCLC patients receiving Endostar plus platinum-based chemotherapy reported an ORR of 34%, a DCR of 73%, and a median progression-free survival (PFS) of 8.2 months.[5] The most common adverse events were gastrointestinal reactions, bone marrow suppression, and liver damage.[5]

Clinical Trial/Stu dy	Treatme nt Arms	N	ORR (%)	DCR (%)	Median PFS (months)	Median OS (months)	Key Adverse Events (Grade ≥3)
Phase IV Trial (Abstract) [2]	Endostar + Standard Chemotherapy	2,725	23.93	76.07	7.37 (TTP)	17.57	Not significantly increased
Meta-analysis (Wang et al.) [3]	Endostar + NP vs. NP alone	1,335	Higher in Endostar arm (OR 2.16)	-	-	-	Similar rates of severe leukopenia, thrombocytopenia, nausea, and vomiting
Meta-analysis (DARE) [4]	Endostar + NP vs. NP alone	-	Higher in Endostar arm (OR 2.22)	-	-	-	No significant differences
Real-world Study (Abstract) [5]	Endostar + Platinum-based Chemotherapy	512	34	73	8.2	-	Gastrointestinal reactions (29%), bone marrow suppression (14%), liver

damage (12%)						
Phase III	Endostar					
Trial (vs. Placebo)	+ NP vs. Placebo	486	35.4 vs. 19.5	-	6.3 (TPP) vs. 3.6 (TPP)	14.8 vs. 9.9
[6]	+ NP					Not specified

## Comparison with Bevacizumab

Bevacizumab, another anti-angiogenic agent, is also used in the treatment of NSCLC. A retrospective propensity score-matched cohort study compared the efficacy of Endostar plus platinum-based doublet chemotherapy (PT-DC) with bevacizumab plus PT-DC in the first-line treatment of advanced lung adenocarcinoma. After matching, there were no statistically significant differences in ORR (37.7% for Endostar vs. 50.7% for bevacizumab), DCR (89.6% vs. 92.5%), PFS (6.5 vs. 6.1 months), or OS (23.6 vs. 39.3 months) between the two groups.<sup>[7]</sup> <sup>[8]</sup> However, the study noted that PT-DC plus bevacizumab tended to result in more adverse reactions.<sup>[8]</sup>

A network meta-analysis comparing various anti-angiogenic agents combined with chemotherapy for NSCLC concluded that while bevacizumab combinations showed a better therapeutic effect on ORR, Endostar combinations may have better effects on OS and PFS.<sup>[9]</sup>

Study	Treatment Arms	N (after matching)	ORR (%)	DCR (%)	Median PFS (months)	Median OS (months)	Key Adverse Events (Grade ≥3)
Retrospective Cohort Study (Chen et al.)[7][8]	Endostar + PT-DC vs. Bevacizumab + mab + PT-DC	67 pairs	37.7 vs. 50.7	89.6 vs. 92.5	6.5 vs. 6.1	23.6 vs. 39.3	Not observed in Endostar group; 3.8% in bevacizumab group (hypertension, proteinuria, hemoptysis)

## Performance in Combination with Chemoradiotherapy and Immunotherapy

The therapeutic potential of Endostar extends beyond combination with chemotherapy. A meta-analysis of 10 prospective clinical trials involving 716 patients with locally advanced NSCLC demonstrated that Endostar combined with concurrent chemoradiotherapy (CCRT) significantly improved ORR (RR = 1.263) and DCR (RR = 1.274) compared to CCRT alone.[1] The one-year survival rate was also significantly improved in the Endostar plus CCRT group.[1]

More recently, the combination of Endostar with immune checkpoint inhibitors (ICIs) has shown promise. A retrospective study comparing ICIs plus Endostar (IE) versus ICIs plus chemotherapy (IC) as second-line treatment for advanced NSCLC found that the IE group had a longer median PFS (7.10 months vs. 5.13 months) and a higher DCR (92.5% vs. 77.1%).[10] Grade 3 or 4 treatment-related adverse events were notably lower in the IE group (7.5% vs.

25.0%).[\[10\]](#) A Phase II trial is currently underway to evaluate the efficacy and safety of an immune checkpoint inhibitor combined with Endostar and chemotherapy in advanced lung squamous cell carcinoma.[\[11\]](#)

Clinical Setting	Treatment Arms	N	Key Efficacy Outcomes	Key Safety Outcomes
Concurrent Chemoradiotherapy (Meta-analysis) <a href="#">[1]</a>	Endostar + CCRT vs. CCRT alone	716	Significantly improved ORR, DCR, and 1-year survival rate in the Endostar arm.	Similar incidences of main adverse events.
Second-line Immunotherapy (Retrospective Study) <a href="#">[10]</a>	ICIs + Endostar vs. ICIs + Chemotherapy	88	Longer median PFS (7.10 vs. 5.13 months) and higher DCR (92.5% vs. 77.1%) in the Endostar arm.	Lower incidence of Grade 3/4 adverse events in the Endostar arm (7.5% vs. 25.0%).

## Experimental Protocols

While specific protocols vary between trials, a general methodology for a clinical trial of Endostar in combination with chemotherapy for advanced NSCLC can be summarized as follows:

### 1. Patient Selection:

- Inclusion Criteria: Histologically or cytologically confirmed Stage IIIB/IV NSCLC, at least one measurable lesion, adequate organ function, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[\[4\]](#)[\[11\]](#)
- Exclusion Criteria: Previous systemic chemotherapy for advanced disease, known activating EGFR mutations or ALK rearrangements (unless part of a specific cohort), brain metastases (unless treated and stable), and significant comorbidities.[\[11\]](#)

**2. Treatment Plan:**

- Chemotherapy: A standard platinum-based doublet regimen, such as vinorelbine plus cisplatin (NP) or gemcitabine plus cisplatin (GP), administered in 3- or 4-week cycles.[3][4]
- Endostar Administration: Typically administered as a continuous intravenous infusion daily for a set period (e.g., 14 days) of each chemotherapy cycle.[12] An alternative is a continuous infusion over a longer duration.[12]

**3. Efficacy and Safety Evaluation:**

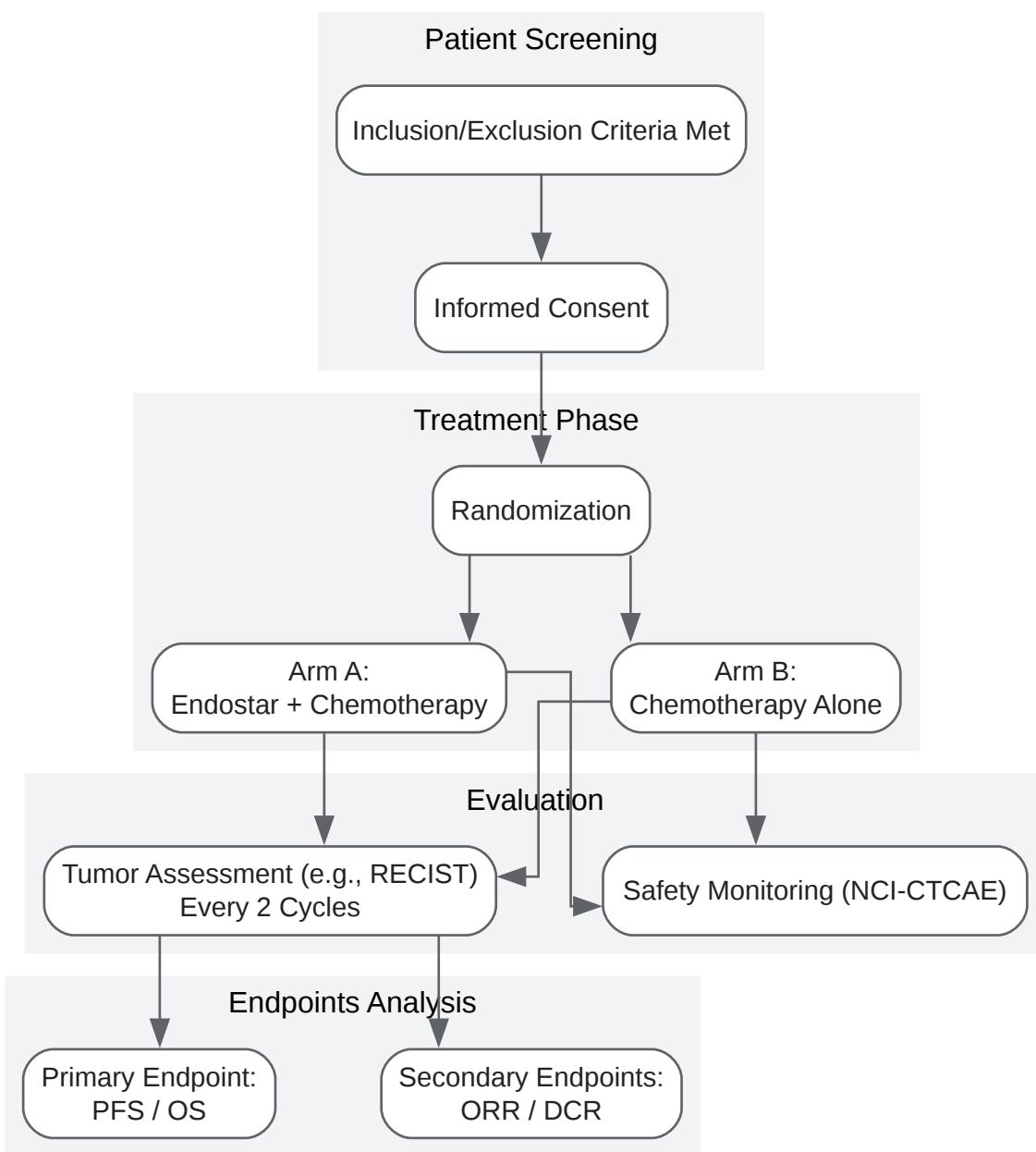
- Tumor Response: Assessed every two cycles (e.g., 6-8 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST).[5]
- Endpoints:
  - Primary: Often Progression-Free Survival (PFS) or Overall Survival (OS).[13]
  - Secondary: Objective Response Rate (ORR), Disease Control Rate (DCR), and safety/tolerability.[5]
- Safety Monitoring: Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5]

**4. Follow-up:**

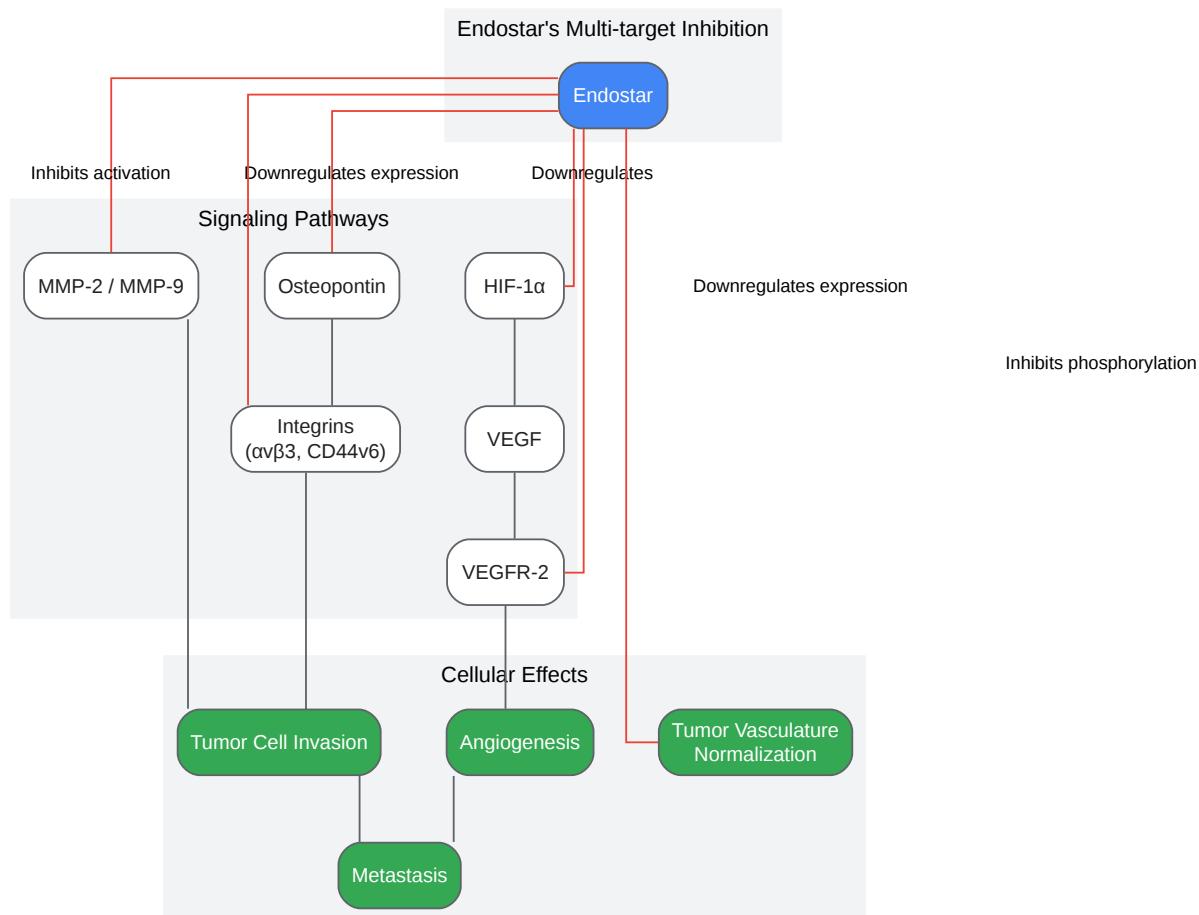
- Patients are followed for disease progression and survival after discontinuation of treatment. [2]

## Visualizing the Research Landscape

To better understand the clinical trial process and Endostar's mechanism of action, the following diagrams are provided.

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Caption: Experimental workflow of a randomized controlled trial of Endostar in NSCLC.



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Caption: Signaling pathways affected by Endostar in NSCLC.

## Mechanism of Action

Endostar exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting angiogenesis. It interferes with the Vascular Endothelial Growth Factor (VEGF) signaling pathway by inhibiting the tyrosine phosphorylation of VEGFR-2, a key receptor in angiogenesis.[\[14\]](#)[\[15\]](#) Clinical studies have suggested that patients with high VEGF expression may derive a greater benefit from Endostar treatment.[\[6\]](#)

Beyond the VEGF pathway, Endostar has been shown to downregulate the expression of hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ), which in turn can reduce VEGF expression and enhance radiosensitivity.[\[1\]](#)[\[16\]](#) It also exhibits non-angiogenesis-related anti-tumor activities by downregulating osteopontin and its receptors (CD44v6 and  $\alpha v \beta 3$  integrin), and inhibiting the activation of matrix metalloproteinases (MMP-2 and MMP-9), all of which are involved in tumor cell invasion and metastasis.[\[17\]](#) Furthermore, Endostar can promote the normalization of tumor vasculature, which may improve the delivery and efficacy of concomitant therapies like chemotherapy and immunotherapy.[\[14\]](#)[\[16\]](#)

In conclusion, Endostar, in combination with standard treatments, has consistently demonstrated improved efficacy in patients with advanced NSCLC. Its multi-targeted mechanism of action and favorable safety profile, particularly in comparison to other anti-angiogenic agents and in combination with immunotherapy, make it a valuable therapeutic option in the management of this disease. Further prospective, randomized trials are warranted to optimize its use, particularly in combination with newer therapeutic modalities like immune checkpoint inhibitors.

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